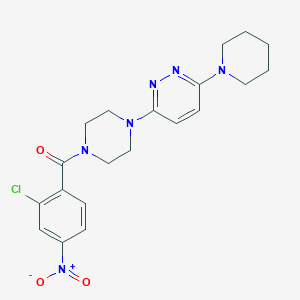

(2-Chloro-4-nitrophényl)(4-(6-(pipéridin-1-yl)pyridazin-3-yl)pipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.

BenchChem offers high-quality (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioremédiation environnementale

Dégradation par la voie du 1,2,4-benzènetriol :CNPP : est un polluant courant du nitrophénol chloré. Des chercheurs ont découvert que la bactérie Gram-négative Cupriavidus sp. CNP-8 dégrade le CNPP par la voie du 1,2,4-benzènetriol (BT). Contrairement aux autres bactéries Gram-négatives qui utilisent les voies du (chloro)hydroquinone, CNP-8 utilise cette voie unique. Les principales conclusions incluent :

- L'analyse phylogénétique suggère que HnpA a une origine évolutive distincte par rapport aux autres monooxygénases 2C4NP connues .

Diagnostics cliniques

Mesure de l'activité de l'amylase :CNPP : les dérivés ont été utilisés dans des méthodes de mesure des activités de l'amylase totale (T-AMY) et pancréatique (P-AMY). Ces essais utilisent des oligosaccharides liés de manière covalente à 2-chloro-4-nitrophénol (CNP) ou 4-nitrophénol comme substrats, ainsi que des enzymes auxiliaires comme l'α-glucosidase ou la glucoamylase .

Synthèse chimique

Dérivés du benzylidène :CNPP : les dérivés ont été synthétisés chimiquement. Par exemple, en partant du maltopentaose, la benzylidénation suivie d'une acétylation donne le dérivé 45,65-O-benzylidène .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors or enzymes in the body. For example, piperazine derivatives have been known to interact with a variety of targets, including G-protein coupled receptors and ion channels .

Biochemical Pathways

Depending on the specific target, the compound could influence various biochemical pathways. For instance, if the compound targets a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on several factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives, for instance, are generally well absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects would depend on the specific target and pathway affected by the compound. This could range from changes in cell signaling and function to potential therapeutic effects for certain conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its interaction with its target .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .

Cellular Effects

Related compounds have been shown to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pathways .

Molecular Mechanism

It is known that similar compounds have shown inhibitory activity against certain enzymes .

Temporal Effects in Laboratory Settings

Related compounds have shown significant activity against certain pathogens over time .

Dosage Effects in Animal Models

The effects of different dosages of (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone in animal models have not been studied extensively. Related compounds have shown significant activity at certain dosages .

Metabolic Pathways

Similar compounds have been involved in various metabolic processes .

Transport and Distribution

Related compounds have shown significant interactions with certain transporters and binding proteins .

Subcellular Localization

Similar compounds have shown significant effects on the activity or function of certain subcellular compartments .

Propriétés

IUPAC Name |

(2-chloro-4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O3/c21-17-14-15(27(29)30)4-5-16(17)20(28)26-12-10-25(11-13-26)19-7-6-18(22-23-19)24-8-2-1-3-9-24/h4-7,14H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNJOOKIYWUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)